(1S,2S)-1-((R)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine
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Overview
Description
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral oxazoline derivative with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine: This is a stereoisomer of the compound with different chiral centers.
tert-Butyl substituted hetero-donor TADF compounds: These compounds share similar structural features and are used in organic light-emitting diodes (OLEDs) for their efficient light-emitting properties.
Uniqueness
The uniqueness of (1S,2S)-1-(®-4-Isopropyl-4,5-dihydrooxazol-2-yl)-2-methylbutan-1-amine lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of enantiomerically pure products and in applications requiring high specificity.
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
(1S,2S)-2-methyl-1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]butan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-5-8(4)10(12)11-13-9(6-14-11)7(2)3/h7-10H,5-6,12H2,1-4H3/t8-,9-,10-/m0/s1 |
InChI Key |
CXUVRWDKOKXHEE-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CO1)C(C)C)N |
Canonical SMILES |
CCC(C)C(C1=NC(CO1)C(C)C)N |
Origin of Product |
United States |
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